molecular formula C16H12N8O B2685881 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1448067-55-7

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2685881
CAS No.: 1448067-55-7
M. Wt: 332.327
InChI Key: RRNNBRXKVWZMHA-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyrimidine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and triazole rings. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the pyrimidine and triazole rings.

  • Amidation Reactions: The final step often involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and various derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • Imidazole Derivatives: Other compounds containing imidazole rings, such as imidazole itself and its derivatives.

  • Pyrimidine Derivatives: Compounds with pyrimidine rings, such as cytosine and thymine.

  • Triazole Derivatives: Compounds with triazole rings, such as benzotriazole.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O/c25-16(13-9-20-24(22-13)12-4-2-1-3-5-12)21-14-8-15(19-10-18-14)23-7-6-17-11-23/h1-11H,(H,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNNBRXKVWZMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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